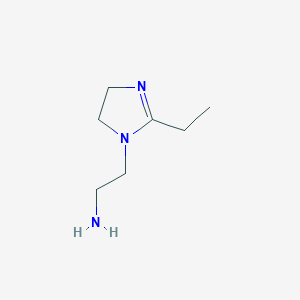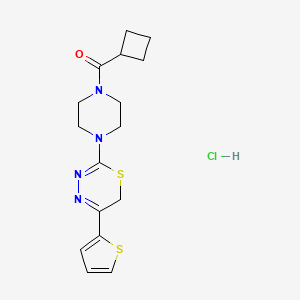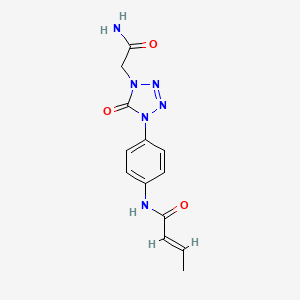![molecular formula C21H23N5O4 B2951290 ethyl 4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate CAS No. 921573-91-3](/img/structure/B2951290.png)
ethyl 4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridine derivatives
Mecanismo De Acción
Target of Action
The compound contains a pyrazolo[4,3-c]pyridine core, which is a type of heterocyclic compound. Heterocyclic compounds are often found in many biologically active molecules, including drugs, and they can interact with a variety of biological targets .
Mode of Action
The exact mode of action would depend on the specific biological target that this compound interacts with. Generally, heterocyclic compounds can bind to their targets and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
The compound also contains an indole moiety, which is found in many bioactive compounds. Indole derivatives can participate in a variety of biochemical pathways, exhibiting activities such as antiviral, anti-inflammatory, anticancer, and more .
Result of Action
The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. For instance, if it has anti-inflammatory activity, it might reduce inflammation at the molecular and cellular levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
-
Formation of the Pyrazolopyridine Core: : The initial step involves the cyclization of appropriate precursors to form the pyrazolopyridine core. This can be achieved by reacting 2-phenylhydrazine with ethyl acetoacetate under acidic conditions to form the intermediate pyrazolone, which then undergoes cyclization with a suitable aldehyde to yield the pyrazolopyridine core.
-
Introduction of the Piperazine Moiety: : The pyrazolopyridine intermediate is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired piperazine derivative.
-
Esterification: : The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
-
Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert ketones to alcohols.
-
Substitution: : Nucleophilic substitution reactions can occur at the piperazine moiety, where nucleophiles such as amines or thiols can replace the ethyl ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate has several applications in scientific research:
-
Medicinal Chemistry: : It is investigated for its potential as a pharmacophore in the development of drugs targeting various diseases, including cancer, inflammation, and neurological disorders.
-
Biological Studies: : The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors, which can provide insights into its mechanism of action and therapeutic potential.
-
Industrial Applications: : It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance, such as agrochemicals or specialty chemicals.
Comparación Con Compuestos Similares
Ethyl 4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate can be compared with other pyrazolopyridine derivatives:
-
Ethyl 4-(3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate: : Lacks the methyl group at the 5-position, which may affect its biological activity and binding affinity.
-
Mthis compound: : Has a methyl ester instead of an ethyl ester, which could influence its solubility and pharmacokinetic properties.
-
4-(5-Methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylic acid: : The free carboxylic acid form, which may have different reactivity and biological activity compared to the ester derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological properties and make it a valuable compound for further research and development.
Propiedades
IUPAC Name |
ethyl 4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-3-30-21(29)25-11-9-24(10-12-25)19(27)16-13-23(2)14-17-18(16)22-26(20(17)28)15-7-5-4-6-8-15/h4-8,13-14H,3,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAUSSZYEPWHNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine](/img/structure/B2951207.png)
![1-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1-(2,4-dichlorophenyl)-2-butanone](/img/structure/B2951212.png)

![Methyl 3-[(1R,2R)-2-aminocyclopentyl]oxypropanoate;hydrochloride](/img/structure/B2951214.png)



![Ethyl 5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2951221.png)
![3-fluoro-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2951224.png)
![N-(furan-2-ylmethyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2951225.png)
![2-(2-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2951227.png)
![1-(3,4-dimethoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2951228.png)
![N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2951229.png)
![Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2951230.png)
